dibenzyl (6Z)-2-(4-ethylphenyl)-4-hydroxy-6-(hydroxyimino)-4-methylcyclohexane-1,3-dicarboxylate
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Overview
Description
DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the hydroxyimino group can produce amines .
Scientific Research Applications
DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane derivatives with hydroxy, hydroxyimino, and carboxylate groups. Examples include:
- 2-(4-Ethylphenyl)-4-hydroxy-4-methyl-1,3-cyclohexanedicarboxylate
- 2-(4-Ethylphenyl)-4-hydroxyimino-4-methyl-1,3-cyclohexanedicarboxylate .
Uniqueness
What sets DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE apart is its combination of functional groups and the specific arrangement of these groups within the molecule.
Properties
Molecular Formula |
C31H33NO6 |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
dibenzyl (6Z)-2-(4-ethylphenyl)-4-hydroxy-6-hydroxyimino-4-methylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C31H33NO6/c1-3-21-14-16-24(17-15-21)26-27(29(33)37-19-22-10-6-4-7-11-22)25(32-36)18-31(2,35)28(26)30(34)38-20-23-12-8-5-9-13-23/h4-17,26-28,35-36H,3,18-20H2,1-2H3/b32-25- |
InChI Key |
JDZWLJZLGGZOTN-MKCFTUBBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2C(/C(=N\O)/CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=NO)CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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